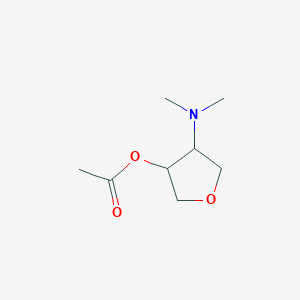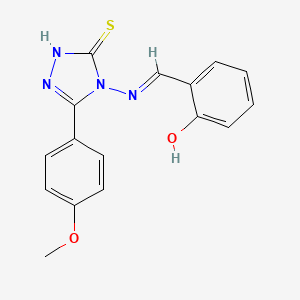![molecular formula C25H17N5O2S2 B12008405 (5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-38-6](/img/structure/B12008405.png)
(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTT , is a complex heterocyclic compound. Its chemical structure features a thiazole-triazole fused ring system with appended functional groups. MTT exhibits intriguing properties due to its unique arrangement of aromatic rings and heteroatoms.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Condensation Reaction:
- Industrial-scale production of MTT often employs the heterocyclization approach due to its efficiency and scalability.
Chemical Reactions Analysis
MTT undergoes several important reactions:
Oxidation: MTT can be oxidized to form various derivatives, enhancing its reactivity.
Reduction: Reduction of MTT leads to the corresponding dihydro-MTT, altering its biological activity.
Substitution: MTT reacts with electrophiles (e.g., alkyl halides) to yield substituted derivatives.
Cycloaddition: MTT participates in [3+2] cycloaddition reactions with suitable dipolarophiles.
Common reagents and conditions vary depending on the specific reaction. Major products include MTT derivatives with modified functional groups.
Scientific Research Applications
MTT finds applications across disciplines:
Chemistry: As a versatile building block for designing novel heterocyclic compounds.
Biology: MTT derivatives exhibit promising bioactivity, including antimicrobial and antitumor effects.
Medicine: Researchers explore MTT-based drugs for their potential in treating cancer, inflammation, and infectious diseases.
Industry: MTT serves as a precursor for dyes, fluorescent probes, and materials with tailored properties.
Mechanism of Action
- MTT’s mechanism of action involves interactions with specific molecular targets. For instance, it may inhibit enzymes or modulate cellular signaling pathways.
- Further studies are needed to elucidate MTT’s precise mode of action.
Comparison with Similar Compounds
MTT stands out due to its thiazole-triazole fusion, which confers unique properties. Similar compounds include thiazoles, triazoles, and related heterocycles.
Properties
CAS No. |
623935-38-6 |
|---|---|
Molecular Formula |
C25H17N5O2S2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H17N5O2S2/c1-32-19-11-9-16(10-12-19)23-26-25-30(28-23)24(31)21(34-25)14-17-15-29(18-6-3-2-4-7-18)27-22(17)20-8-5-13-33-20/h2-15H,1H3/b21-14- |
InChI Key |
CXEVCISNQZLPBJ-STZFKDTASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)


![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
